4-Chloro-2-((3-methoxybenzyl)oxy)pyridine
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Overview
Description
4-Chloro-2-((3-methoxybenzyl)oxy)pyridine is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-methoxybenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzyl alcohol under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((3-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while substitution of the chlorine atom can yield various substituted pyridines.
Scientific Research Applications
4-Chloro-2-((3-methoxybenzyl)oxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((3-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-((4-methoxybenzyl)oxy)pyridine
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
Uniqueness
4-Chloro-2-((3-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1346707-13-8 |
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Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-chloro-2-[(3-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-10(7-12)9-17-13-8-11(14)5-6-15-13/h2-8H,9H2,1H3 |
InChI Key |
WIIJHSCBJCLNGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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